molecular formula C9H9NO2 B067052 (2R,3S)-3-Phenyloxirane-2-carboxamide CAS No. 189161-37-3

(2R,3S)-3-Phenyloxirane-2-carboxamide

Cat. No.: B067052
CAS No.: 189161-37-3
M. Wt: 163.17 g/mol
InChI Key: WXVCRRFNDGFWQY-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of an organic compound usually includes its molecular formula, structural formula, and the functional groups present in the molecule. The compound’s IUPAC name is also part of its description .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which these reactions occur, and the yield of the product .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

  • Synthesis of Clausena Alkaloids : The compound has been used as a starting material for the synthesis of both antipodes of N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide (SB204900), clausenamide, neoclausenamide, homoclausenamide, and zeta-clausenamide, which are important for understanding the biosynthetic pathways of Clausena alkaloids (Luo Yang et al., 2009).

  • Biotransformations : The compound has been used in biotransformations to create oxiranecarboxamides with tertiary and quaternary stereocenters. This process is efficient and practical for producing enantiomerically pure epoxides, demonstrating its potential in organic synthesis (Meining Wang et al., 2005).

  • N-Vinylation and Biomimetic Synthesis : It has been employed in the N-vinylation of oxiranecarboxamides and in the biomimetic synthesis of Clausena alkaloids through intramolecular cyclization processes (Luo Yang et al., 2007).

  • Preparation of Unnatural D-α-Amino Acids : The compound has been used for preparing enantiopure trans-3-arylaziridine-2-carboxamides, which are substrates for nucleophilic ring-openings leading to unnatural D-α-aminocarboxylic acids (Roberto Morán-Ramallal et al., 2010).

  • Synthesis of 6-Hydroxy-7-phenyl-1,4-oxazepan-5-ones : This compound has been used for the efficient synthesis of single enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones, important in the field of medicinal chemistry (C. Becker et al., 2006).

  • Synthesis of Optically Active 2-Phenylimidazolecarboxamides : It's involved in synthesizing new optically active carboxamides featuring amino acid residues, potentially useful in designing new pharmacophores (Roman Sívek et al., 2008).

  • Novel Synthetic Approaches : The compound has been used in novel synthetic approaches for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are valuable in medicinal chemistry (V. Mamedov et al., 2016).

  • Development of Antimicrobial Agents : Research has been conducted on synthesizing and characterizing new compounds using (2R,3S)-3-Phenyloxirane-2-carboxamide for antimicrobial evaluation and docking studies, which is crucial in developing new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose at which 50% of subjects die) .

Future Directions

Future directions could involve improving the synthesis of the compound, finding new reactions that the compound undergoes, or discovering new applications for the compound .

Properties

IUPAC Name

(2R,3R)-3-phenyloxirane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H2,10,11)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVCRRFNDGFWQY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S)-3-Phenyloxirane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(2R,3S)-3-Phenyloxirane-2-carboxamide
Reactant of Route 3
Reactant of Route 3
(2R,3S)-3-Phenyloxirane-2-carboxamide
Reactant of Route 4
Reactant of Route 4
(2R,3S)-3-Phenyloxirane-2-carboxamide
Reactant of Route 5
(2R,3S)-3-Phenyloxirane-2-carboxamide
Reactant of Route 6
(2R,3S)-3-Phenyloxirane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.